

optimizing DRP1i27 dihydrochloride working concentration in vitro

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Compound of Interest

Compound Name: DRP1i27 dihydrochloride

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Technical Support Center: DRP1i27 Dihydrochloride

Welcome to the technical support center for **DRP1i27 dihydrochloride**, a novel and specific inhibitor of the mitochondrial fission protein, Dynamin-related protein 1 (Drp1). This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for optimizing the in vitro working concentration of DRP1i27.

Frequently Asked Questions (FAQs)

Q1: What is DRP1i27 and how does it work?

A1: DRP1i27 is a small molecule that specifically inhibits human Drp1.^[1] It functions by directly binding to the GTPase domain of Drp1, which is essential for its function.^{[1][2]} This binding event inhibits the enzymatic activity of Drp1, preventing it from constricting and dividing mitochondria. The result is a shift in mitochondrial dynamics towards a more fused or elongated mitochondrial network.^{[1][2]} The inhibitory effect is dependent on the presence of Drp1, as the compound has no effect on mitochondrial morphology in Drp1 knock-out cells.^{[3][4]}

Q2: What is a good starting concentration for my in vitro experiments?

A2: The optimal concentration of DRP1i27 is cell-type and assay-dependent. However, published studies have demonstrated significant inhibition of mitochondrial fission in the range of 10-50 μM .^[1] A dose-dependent response is often observed.^{[3][4]} For primary neurons, which can be more sensitive, a starting concentration of 25 μM is recommended, with a test range of 1 μM to 50 μM .^[5] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.^[1]

Q3: How should I prepare and store DRP1i27 stock solutions?

A3: **DRP1i27 dihydrochloride** is soluble in DMSO.^[6] For long-term storage, keep the solid compound at -20°C . Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM), aliquot it into single-use tubes to avoid repeated freeze-thaw cycles, and store at -80°C for up to six months or at -20°C for up to one month.^{[1][7]} When preparing working solutions, ensure the compound is fully dissolved; sonication may be used to aid dissolution.^[1]

Q4: What should I use as a vehicle control?

A4: Always include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve DRP1i27. This ensures that any observed effects are due to the compound itself and not the solvent.^[8] The final DMSO concentration in the cell culture medium should typically be kept at $\leq 0.1\%$ to avoid solvent-induced toxicity.^[1]

Troubleshooting Guide

This section addresses common issues encountered when optimizing DRP1i27 working concentrations.

Problem	Possible Cause(s)	Recommended Solution(s)
No visible change in mitochondrial morphology (i.e., no mitochondrial elongation).	Incorrect Compound Concentration: The concentration may be too low to elicit a response in your specific cell line.	Perform a dose-response experiment with a broader range of concentrations (e.g., 1 μ M to 100 μ M) to identify the optimal effective concentration. [1]
Compound Insolubility/Aggregation: The compound may have precipitated out of the solution when diluted into the aqueous culture medium.	Ensure the stock solution in DMSO is fully dissolved. Prepare fresh dilutions in pre-warmed culture medium for each experiment. If aggregation is suspected, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the assay buffer. [1] [3]	
Compound Instability: The compound may have degraded in the stock solution or in the culture medium during long incubation periods.	Prepare fresh working solutions from a frozen stock for each experiment. For experiments lasting longer than 24 hours, consider replenishing the medium with fresh DRP1i27. [1] [7]	
Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in mitochondrial morphology.	Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your cell type. [1]	

Low Drp1 Expression: The cell line used may have low endogenous levels of Drp1, making it less responsive to inhibition.	Verify Drp1 expression levels in your cell line using methods like Western blotting or qPCR. [8]	
Inconsistent results between experiments.	Inconsistent Compound Preparation: Variability in preparing stock and working solutions can lead to inconsistent final concentrations.	Standardize your protocol for preparing DRP1i27 solutions. Always ensure the compound is fully dissolved before use. [1]
Variability in Cell Culture: Changes in cell density, passage number, or media composition can alter cellular physiology and drug response.	Maintain consistent cell culture conditions for all experiments.	
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound in the stock solution.	Aliquot stock solutions into single-use volumes and store them properly at -80°C. [7]	
Observed cytotoxicity or cell death.	High Compound Concentration: The concentration used may be toxic to the cells.	Perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your dose-response experiment to identify a non-toxic effective concentration range. [1] [5]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.	Ensure the final solvent concentration is non-toxic to your cells (typically $\leq 0.5\%$, with $\leq 0.1\%$ being ideal for sensitive assays). Always include a vehicle-only control. [1]	

Quantitative Data Summary

Table 1: In Vitro Working Concentrations & Effects

Cell Type	Effect Observed	Effective Concentration	Source
Mouse Embryonic Fibroblasts (MEFs)	Dose-dependent increase in fused mitochondria	10 μ M and 50 μ M	[1]
Human Fibroblasts	Promotion of elongated mitochondrial networks	Up to 50 μ M	[6]
Murine Atrial HL-1 Cells	Significant reduction in fragmented mitochondria	50 μ M	[6]
Human iPSC-derived Cardiomyocytes	Reduction in doxorubicin-induced cytotoxicity	50 μ M	[3] [6]
Primary Neurons (recommended starting point)	Inhibition of mitochondrial fission	25 μ M (test range 1-50 μ M)	[5]

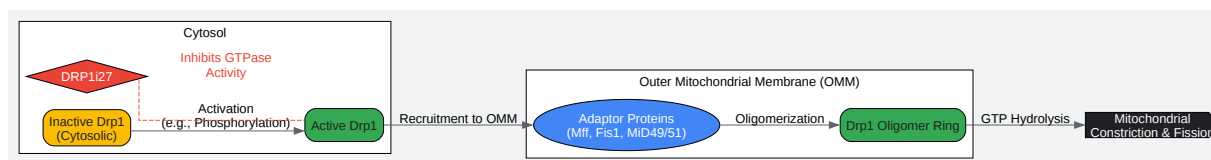
Table 2: Binding Affinity & Physicochemical Properties

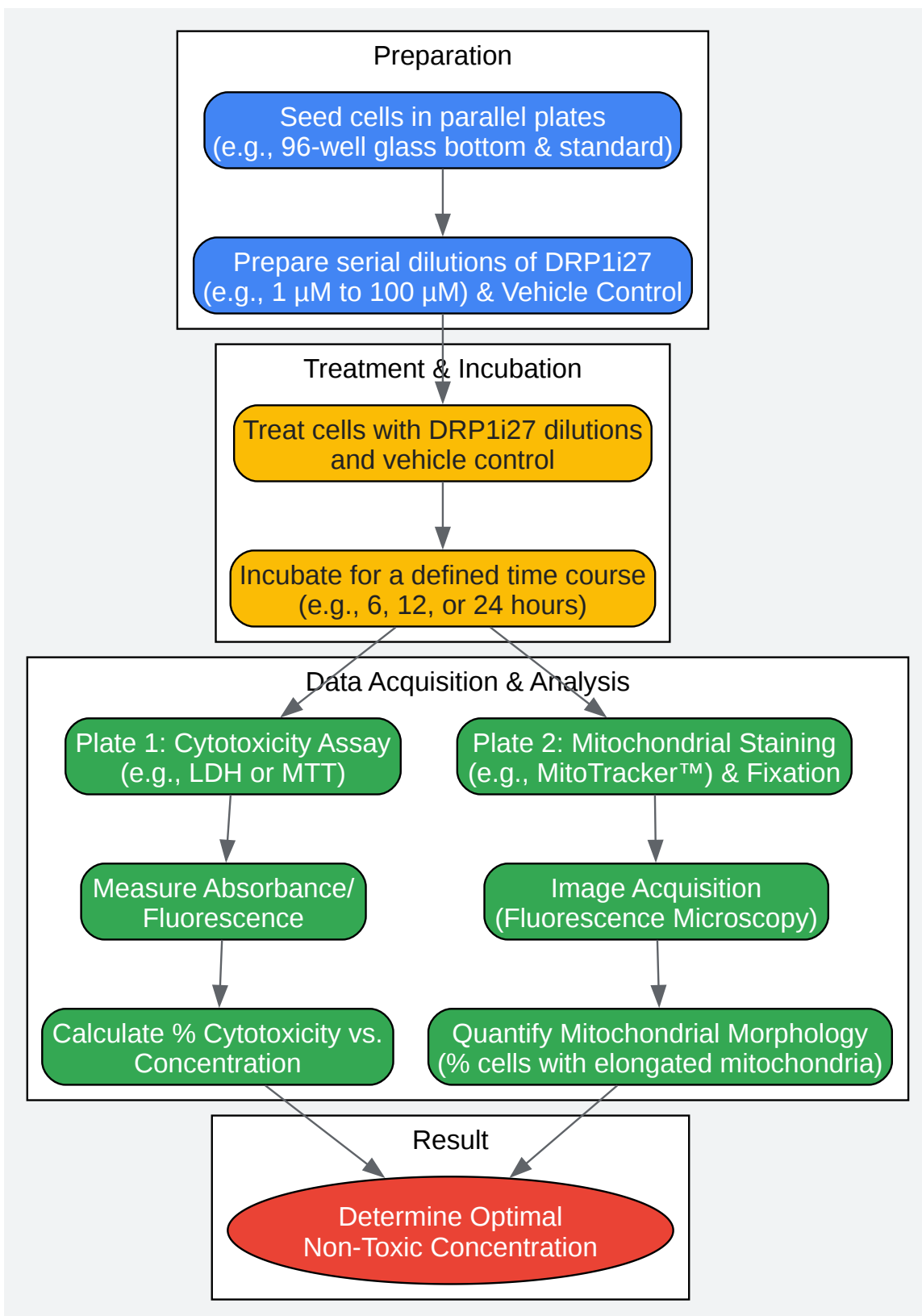
Parameter	Value	Method	Source
Binding Affinity (KD)	190 μ M	Microscale Thermophoresis (MST)	[3][9]
Binding Affinity	286 μ M	Surface Plasmon Resonance (SPR)	[3][9]
Solubility in DMSO	100 mg/mL (272.88 mM)	-	[6]
Storage (Solid)	-20°C	-	[1]
Storage (DMSO Stock)	-80°C for 6 months; -20°C for 1 month	-	[1][6]

Key Signaling Pathway and Experimental Workflow

DRP1-Mediated Mitochondrial Fission Pathway

Mitochondrial fission is a multi-step process primarily regulated by Drp1.[10] Cytosolic Drp1 is recruited to the outer mitochondrial membrane (OMM) by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[10][11] Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that use the energy from GTP hydrolysis to constrict and ultimately divide the mitochondrion.[2][10] DRP1i27 directly binds to the GTPase domain of Drp1, inhibiting this crucial step and thus blocking fission.[2]





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